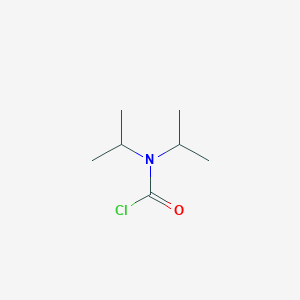
二异丙基氨基甲酰氯
描述
Diisopropylcarbamoyl chloride (DIC) is a chemical compound that has been studied for its potential applications in various fields of organic chemistry. It is a reagent that has been used in the synthesis of organic salts, carbamates, and other functional groups. The compound has been found to be useful in the synthesis of ferroelectric organic salts, such as diisopropylammonium chloride, which exhibits a high ferroelectric phase transition temperature and large spontaneous polarization, suggesting its potential for practical technological applications .
Synthesis Analysis
The synthesis of diisopropylcarbamoyl chloride involves the reaction of alkyl aryl ketones with an excess of pyridine, which yields 1-Aryl-1-alkenyl N,N-diisopropylcarbamates. These carbamates can undergo syn-carbolithiation when reacted with alkyllithium/diamine, leading to the formation of lithiated benzyl carbamates that can be further reacted with various electrophiles . Additionally, diisopropylcarbamoyl chloride can be used in the amidation and esterification of carboxylic acids with amines and phenols in water, providing a green chemistry approach to bond formation .
Molecular Structure Analysis
The molecular structure of diisopropylcarbamoyl chloride derivatives has been explored through the preparation of compounds such as 1-(N,N-Diisopropylcarbamoyloxy)-1-tosyl-methane. This compound can be deprotonated and added to various carbonyl structures, leading to the synthesis of O-Cb protected and unprotected 1,2-diols . The crystal structures of related compounds, such as diisopropylcyclohexyl-1,2-diamine complexes with beryllium chloride, have been characterized by X-ray diffraction and IR spectroscopy, providing insights into the chelate ring formation and hydrogen bonding .
Chemical Reactions Analysis
Diisopropylcarbamoyl chloride is involved in various chemical reactions, including the stereoselective intermolecular carbolithiation of open-chain and cyclic carbamates. The lithiated intermediates formed in these reactions can be trapped with different electrophiles, leading to the formation of products with potential enantiofacial differentiation . The compound also plays a role in the formation of amide and ester bonds in water, which is significant for the development of environmentally benign synthesis methods .
Physical and Chemical Properties Analysis
The physical and chemical properties of diisopropylcarbamoyl chloride and its derivatives are crucial for their practical applications. For instance, the determination of distearylcarbamoyl chloride by high-performance liquid chromatography (HPLC) has been developed, which is important for the analysis of this compound in various extracts . The thermal instability of urea and isourea derivatives formed from diisopropylcyanamide has been studied, revealing the kinetics of thermolysis and the formation of triazine derivatives .
科学研究应用
1-芳基-1-烯基 N,N-二异丙基氨基甲酸酯的制备
二异丙基氨基甲酰氯可用于制备 1-芳基-1-烯基 N,N-二异丙基氨基甲酸酯 . 这些化合物是有机合成中的重要中间体,可用于生产各种药物和农用化学品。
1,3-二苯基烯丙基氨基甲酸酯的合成
二异丙基氨基甲酰氯的另一个应用是在 1,3-二苯基烯丙基氨基甲酸酯的合成中 . 这种化合物由于其生物活性,在制药工业中具有潜在的应用。
(Z)-1,3-二苯基-1-丙烯基 N,N-二异丙基氨基甲酸酯的生产
安全和危害
作用机制
Target of Action
Diisopropylcarbamoyl chloride is primarily used as a chemical intermediate
Mode of Action
It is often used in the synthesis of other compounds .
Biochemical Pathways
As a chemical intermediate, Diisopropylcarbamoyl chloride is involved in various chemical reactions rather than specific biochemical pathways . It is used in the preparation of 1-aryl-1-alkenyl N,N-diisopropylcarbamates .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is bbb permeant .
Result of Action
The result of Diisopropylcarbamoyl chloride’s action is largely dependent on the context of its use. As a chemical intermediate, its primary function is to participate in chemical reactions to produce other compounds .
Action Environment
The action of Diisopropylcarbamoyl chloride can be influenced by various environmental factors. For instance, the temperature of the reaction environment can affect the rate and outcome of the chemical reactions it participates in .
属性
IUPAC Name |
N,N-di(propan-2-yl)carbamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14ClNO/c1-5(2)9(6(3)4)7(8)10/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSAFAYLZKCYUQW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C(C)C)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60172474 | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
19009-39-3 | |
| Record name | N,N-Bis(1-methylethyl)carbamic chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19009-39-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019009393 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60172474 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Diisopropylcarbamoyl chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.842 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIISOPROPYLCARBAMOYL CHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XK9CS659M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: Can Diisopropylcarbamoyl chloride be used to control the stereochemistry of reactions?
A2: Yes, research indicates that Diisopropylcarbamoyl chloride plays a crucial role in controlling stereochemistry during certain reactions. For instance, when 1-aryl-1-alkenyl N,N-diisopropylcarbamates (synthesized from alkyl aryl ketones and DIPC) [] undergo carbolithiation with alkyllithium in the presence of chiral diamines like (-)-sparteine, moderate enantiofacial differentiation is observed. [] This means that the chiral diamine, in conjunction with the DIPC derivative, influences the approach of the alkyllithium reagent, favoring the formation of one enantiomer over the other. This control over stereochemistry is highly valuable in synthesizing enantiomerically pure compounds, which are particularly important in the pharmaceutical industry.
Q2: What makes lithiated benzyl carbamates, derived from reactions with Diisopropylcarbamoyl chloride, useful synthetic intermediates?
A3: 1-Aryl-1-alkenyl N,N-diisopropylcarbamates, easily obtained from DIPC, readily undergo a syn-carbolithiation reaction with alkyllithium/diamine complexes. [] This reaction forms configurationally stable lithiated benzyl carbamates. [] These lithiated species are valuable because they can be subsequently reacted with a variety of electrophiles, leading to the formation of new carbon-carbon bonds and expanding the molecular complexity of the compound. This versatility makes them powerful tools in organic synthesis for creating a diverse range of complex molecules.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-Methylbenzo[c]cinnoline](/img/structure/B95863.png)










![Propanedioic acid, [(1,3-benzodioxol-5-ylamino)methylene]-, diethyl ester](/img/structure/B95888.png)

